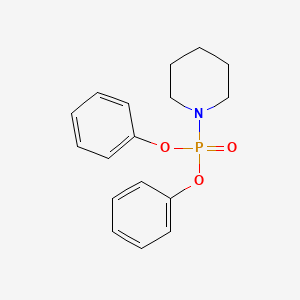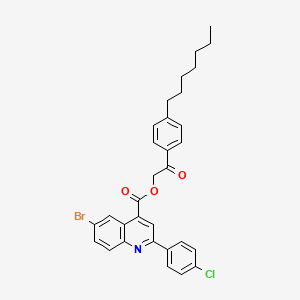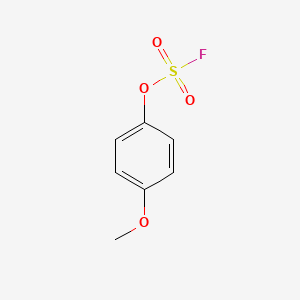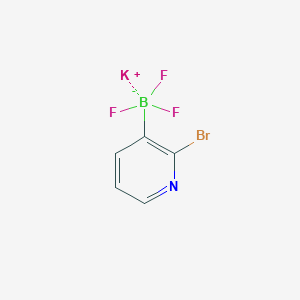
Potassium (2-bromopyridin-3-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-bromopyridin-3-yl)trifluoroborate is a chemical compound with the empirical formula C5H3BBrF3KN and a molecular weight of 263.89 g/mol . It is a member of the organotrifluoroborates family, which are known for their stability and versatility in various chemical reactions . This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Preparation Methods
Potassium (2-bromopyridin-3-yl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromopyridine with potassium trifluoroborate in the presence of a suitable catalyst . The reaction typically takes place under mild conditions, such as room temperature, and can be completed within a few hours . Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity .
Chemical Reactions Analysis
Potassium (2-bromopyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran . The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
Potassium (2-bromopyridin-3-yl)trifluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which potassium (2-bromopyridin-3-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions . In these reactions, the compound reacts with electrophiles, such as aryl or vinyl halides, in the presence of a palladium catalyst to form carbon-carbon bonds . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
Comparison with Similar Compounds
Potassium (2-bromopyridin-3-yl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (2-fluoropyridin-3-yl)trifluoroborate: This compound has a similar structure but with a fluorine atom instead of a bromine atom.
Potassium (2-bromo-3-chloropyridin-4-yl)trifluoroborate: This compound has an additional chlorine atom on the pyridine ring.
Potassium (2-bromo-3-(trifluoromethyl)pyridine-4-yl)trifluoroborate: This compound has a trifluoromethyl group on the pyridine ring.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable reagent in various chemical reactions .
Properties
Molecular Formula |
C5H3BBrF3KN |
|---|---|
Molecular Weight |
263.89 g/mol |
IUPAC Name |
potassium;(2-bromopyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H3BBrF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1 |
InChI Key |
HEDPVDPUNQXJGE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(N=CC=C1)Br)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


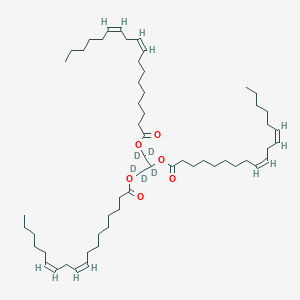
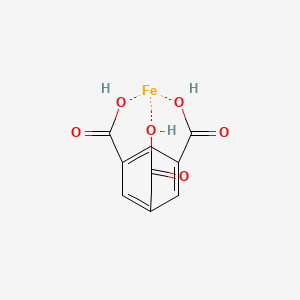

![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)
